(2E)-2-(2-methyl-4-oxoquinazolin-3-yl)imino-1,3-thiazolidin-4-one
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Overview
Description
(2E)-2-(2-methyl-4-oxoquinazolin-3-yl)imino-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2-methyl-4-oxoquinazolin-3-yl)imino-1,3-thiazolidin-4-one typically involves the condensation of 2-methyl-4-oxoquinazoline with thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(2-methyl-4-oxoquinazolin-3-yl)imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the quinazolinone ring.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(2-methyl-4-oxoquinazolin-3-yl)imino-1,3-thiazolidin-4-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Researchers are investigating its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is being explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a candidate for further development in drug discovery programs.
Industry
Industrially, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals. Its versatile chemical properties make it a valuable compound for various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2-(2-methyl-4-oxoquinazolin-3-yl)imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-2-(2-methyl-4-oxoquinazolin-3-yl)imino-1,3-thiazolidin-4-one include other quinazolinone derivatives, such as:
- 2-methyl-4-oxoquinazoline
- 2-(2-methyl-4-oxoquinazolin-3-yl)imino-1,3-thiazolidine
- 2-(2-methyl-4-oxoquinazolin-3-yl)imino-1,3-thiazolidin-4-thione
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the quinazolinone and thiazolidinone moieties. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C12H10N4O2S |
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Molecular Weight |
274.30 g/mol |
IUPAC Name |
(2E)-2-(2-methyl-4-oxoquinazolin-3-yl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H10N4O2S/c1-7-13-9-5-3-2-4-8(9)11(18)16(7)15-12-14-10(17)6-19-12/h2-5H,6H2,1H3,(H,14,15,17) |
InChI Key |
RUOXBFBOJMGFDH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/3\NC(=O)CS3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=C3NC(=O)CS3 |
Origin of Product |
United States |
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